molecular formula C9H15N3OS B2640314 3-Methyl-5-[(1-methylpyrrolidin-2-yl)methoxy]-1,2,4-thiadiazole CAS No. 2199303-52-9

3-Methyl-5-[(1-methylpyrrolidin-2-yl)methoxy]-1,2,4-thiadiazole

Cat. No.: B2640314
CAS No.: 2199303-52-9
M. Wt: 213.3
InChI Key: VYSAGUQMRQWAET-UHFFFAOYSA-N
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Description

The compound is a derivative of pyrrolidine, which is a five-membered ring with one nitrogen atom . The pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .


Synthesis Analysis

While specific synthesis methods for this compound are not available, pyrrolidine derivatives can generally be synthesized through ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .

Scientific Research Applications

Synthesis and Pharmacological Evaluation

A significant area of application involves the synthesis of heterocyclic derivatives, including thiadiazoles, which are known for their diverse biological activities. Research by Ravindra Kumar and Hament Panwar (2015) highlights the antimicrobial, anti-inflammatory, analgesic, and ulcerogenic properties of bis-heterocyclic derivatives incorporating thiadiazole moieties. The study found specific compounds demonstrating potent antimicrobial and anti-inflammatory activities, suggesting the potential for therapeutic applications in treating infections and inflammatory conditions (Kumar & Panwar, 2015).

Antimicrobial and Antiproliferative Properties

Another application is in developing compounds with antimicrobial and antiproliferative properties. M. Gür et al. (2020) designed and synthesized Schiff bases derived from 5-substituted-1,3,4-thiadiazole-2-amine to investigate their biological activities. The study discovered compounds with significant DNA protective ability against oxidative stress and antimicrobial activity against specific strains, highlighting their potential in addressing microbial infections and contributing to chemotherapy strategies (Gür et al., 2020).

Nematocidal Activity

Derivatives of 1,3,4-thiadiazole have also shown promise in agricultural applications, specifically in nematocidal activity. Dan Liu et al. (2022) synthesized novel 1,2,4-oxadiazole derivatives containing a 1,3,4-thiadiazole amide moiety and evaluated their activity against Bursaphelenchus xylophilus. Some compounds demonstrated significant nematocidal effects, suggesting potential as lead compounds for developing new nematicides (Liu et al., 2022).

Anticonvulsant Agents

Furthermore, thiadiazoles have been explored for their potential as anticonvulsant agents. Archana et al. (2002) synthesized a series of thiadiazolyl and thiazolidinonyl quinazolin-4(3H)-ones, screening them for anticonvulsant activity. The study identified compounds showing promising anticonvulsant effects, suggesting their potential use in treating epilepsy and related disorders (Archana, Srivastava, & Kumar, 2002).

Properties

IUPAC Name

3-methyl-5-[(1-methylpyrrolidin-2-yl)methoxy]-1,2,4-thiadiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3OS/c1-7-10-9(14-11-7)13-6-8-4-3-5-12(8)2/h8H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYSAGUQMRQWAET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=N1)OCC2CCCN2C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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